2-[Cyano(methyl)amino]ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyano(methyl)amino]ethan-1-OL is an organic compound with a unique structure that includes both a cyano group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyano(methyl)amino]ethan-1-OL can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with an appropriate amine under solvent-free conditions or with minimal solvent at elevated temperatures . Another method involves the reaction of cyanoacetamide derivatives with various reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[Cyano(methyl)amino]ethan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-[Cyano(methyl)amino]ethan-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Cyano(methyl)amino]ethan-1-OL involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: This compound is similar in structure but lacks the cyano group.
2-(2-Aminoethylamino)ethanol: Another similar compound with an additional amino group.
Uniqueness
This article provides a comprehensive overview of 2-[Cyano(methyl)amino]ethan-1-OL, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
34065-05-9 |
---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-hydroxyethyl(methyl)cyanamide |
InChI |
InChI=1S/C4H8N2O/c1-6(4-5)2-3-7/h7H,2-3H2,1H3 |
InChI Key |
YBQSRVYVRQZMPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.